N-(2-methoxyphenyl)-2,5-dimethyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-2,5-dimethyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular growth, and differentiation .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, which is involved in immune response and cell growth .
Biochemical Pathways
The compound likely affects the pathways associated with its targets. For example, if it acts as a JAK1 and JAK2 inhibitor, it would affect the JAK-STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response .
Pharmacokinetics
Similar compounds have been found to have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. If it acts as a JAK1 and JAK2 inhibitor, it could potentially inhibit cell growth and modulate immune response . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-2,5-dimethyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
N-(2-methoxyphenyl)-2,5-dimethyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including acting as inhibitors for various enzymes and receptors.
Biological Research: The compound is studied for its effects on different biological pathways and its potential as a therapeutic agent for diseases such as cancer and cardiovascular disorders.
Material Science: It has applications in the development of new materials with specific properties due to its unique chemical structure.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and triazolothiadiazines. Compared to these compounds, N-(2-methoxyphenyl)-2,5-dimethyl-7-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits unique biological activities and a broader substrate scope . Some similar compounds are:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2,5-dimethyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-13-9-11-16(12-10-13)20-19(14(2)23-22-24-15(3)26-27(20)22)21(28)25-17-7-5-6-8-18(17)29-4/h5-12,20H,1-4H3,(H,25,28)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZKBBAQFOWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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